molecular formula C18H14N2O4S B2962439 7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1210727-43-7

7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2962439
CAS No.: 1210727-43-7
M. Wt: 354.38
InChI Key: KPXOFTWJWOZNTJ-UHFFFAOYSA-N
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Description

7-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide (CAS 1210727-43-7) is a synthetic complex organic compound with a molecular weight of 354.4 g/mol and molecular formula C 18 H 14 N 2 O 4 S . This benzofuran derivative features a methoxy group at the 7-position of the benzofuran core and a carboxamide-linked isoxazole-thiophene hybrid substituent . The unique structural components of this compound, particularly the isoxazole ring, are known to be of immense importance in medicinal chemistry due to their wide spectrum of biological activities . Isoxazole derivatives have demonstrated significant potential in pharmacological research, including investigated anticancer properties . Preliminary studies on related compounds indicate that the biological activity is primarily attributed to the ability to interact with specific enzymes and receptors, potentially modulating key signaling pathways by binding to active sites on target proteins . The compound is supplied for research purposes as part of discovery efforts in chemical biology and drug development. This product is intended for in vitro research only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-4-11-8-15(23-17(11)13)18(21)19-10-12-9-14(24-20-12)16-6-3-7-25-16/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXOFTWJWOZNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a thiophene-containing isoxazole moiety. Its molecular formula is C16H12N2O4SC_{16}H_{12}N_2O_4S, with a molecular weight of approximately 328.3 g/mol. The unique structural components suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate signaling pathways by binding to active sites on target proteins, potentially leading to inhibition or activation of various biochemical processes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, related compounds have demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and inhibiting integrin α7, which are crucial for cell migration and invasion .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of Huh7 cell proliferation
Anti-metastaticSuppression of integrin α7, MMP9, and p53
CytotoxicityIC50 values indicating reduced viability

In Vitro Studies

In vitro assays using Huh7 cells (a human liver cancer cell line) revealed that treatment with non-cytotoxic concentrations of the compound significantly inhibited cell motility and migration. The compound's mechanism involved alterations in the actin cytoskeleton, leading to reduced cellular motility .

Case Study: Huh7 Cell Line

  • Cell Viability Assay: The CCK-8 assay showed that concentrations above 5 μM significantly suppressed cell viability.
  • Migration Assay: The Boyden chamber assay indicated that the compound effectively inhibited Huh7 cell migration at concentrations as low as 1 μM.

Pharmacological Potential

The compound's diverse structural features suggest it might serve as a lead for developing new therapeutic agents targeting various diseases, particularly cancers. Its ability to modulate critical signaling pathways associated with tumor progression makes it a candidate for further investigation.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The isoxazole-thiophene moiety in the target compound introduces a larger, more π-electron-rich heterocyclic system compared to simple phenyl substituents (e.g., 1a–1r). This may enhance membrane permeability or target binding in biological systems .
  • Ethoxy vs. Methoxy : The ethoxy analogue (CAS 1021113-07-4) has a slightly higher molecular weight (369.4 vs. ~370 for the target compound) and may exhibit altered pharmacokinetics due to increased lipophilicity .
  • Oxadiazole vs.

Bioactivity Comparisons

Antioxidant Activity

  • Phenyl-Substituted Analogues (1a–1g): Compounds with electron-donating groups (e.g., -OCH3, -OH) on the phenyl ring demonstrated superior antioxidant activity in DPPH and ABTS assays (IC50 values: 10–50 μM) compared to electron-withdrawing groups (-NO2, IC50 > 100 μM) .
  • Target Compound : While direct data are unavailable, the isoxazole-thiophene group may enhance radical-scavenging capacity due to sulfur’s redox activity and the conjugated heterocyclic system .

Neuroprotective Potential

  • Phenyl-Substituted Analogues : Select derivatives (e.g., 1d, 1f) showed neuroprotective effects in glutamate-induced neuronal cell death models (cell viability >70% at 10 μM) .

Q & A

Q. Table 1: Illustrative Synthetic Steps

StepReagents/ConditionsPurposeYield (%)*Reference
Benzofuran coreNaH, THF, 0°CDeprotonation/alkylationN/A
Amide bond formationEDC∙HCl, DMAP, CHCl3, 48–72 hCarboxamide coupling18
Isoxazole-thiopheneBenzoylisothiocyanate, 1,4-dioxane, RTHeterocycle functionalizationN/A

*Yields based on analogous procedures.

How can researchers confirm the structural integrity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for benzofuran/thiophene) and methoxy groups (δ ~3.8 ppm). Use DMSO-d6 for solubility and signal resolution .
  • HR-MS : Verify molecular mass (e.g., ESI-MS with <5 ppm error) to confirm stoichiometry .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H⋯O interactions in benzofuran derivatives) .

Q. Table 2: Characterization Workflow

TechniqueCritical Data PointsExample ConditionsReference
1H NMRIntegration ratios for methoxy, thiophene400 MHz, DMSO-d6
HR-MS[M+H]+ ion matching theoretical massESI-MS, positive ion mode
X-rayHydrogen-bond distances (Å)Benzene evaporation

What purification strategies are effective for isolating this compound?

Basic Research Question

  • Column Chromatography : Use silica gel with gradients of toluene/EtOAc or n-hexane/acetonitrile. Add 2% AcOH or NEt3 to suppress tailing for polar amides .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles observed in benzofuran analogs .
  • TLC Monitoring : Merck Silica Gel 60 F254 plates with UV detection (Rf ~0.6 in 1:1 toluene/EtOAc) .

How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Advanced Research Question

  • Modify Substituents :
    • Benzofuran Methoxy : Replace with ethoxy or halogens to assess electronic effects on target binding .
    • Isoxazole Methyl : Introduce bulkier groups (e.g., CF3) to enhance steric hindrance and metabolic stability .
  • Pharmacophore Modeling : Use docking studies to predict interactions with biological targets (e.g., enzymes or receptors common in benzofuran pharmacology) .

How can low yields in the amide coupling step be addressed?

Advanced Research Question

  • Catalyst Optimization : Replace EDC∙HCl with HATU or PyBOP for higher coupling efficiency. Add 4-DMAP (10 mol%) to accelerate reaction rates .
  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) or mixed systems (CHCl3:THF) to improve reagent solubility.
  • Reaction Monitoring : Use TLC or LC-MS to identify incomplete reactions early. Quench aliquots with water and extract for analysis .

How should contradictory biological activity data be analyzed?

Advanced Research Question

  • Dose-Response Curves : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Assay Validation : Confirm target specificity using knockout models or competitive binding assays. For example, compare activity against isoforms of the target enzyme.
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed amide bonds) .

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